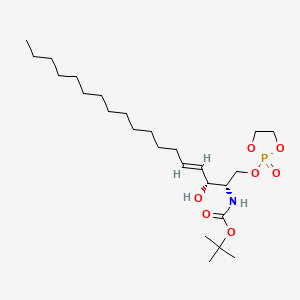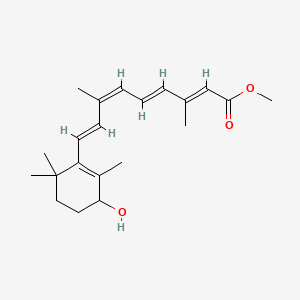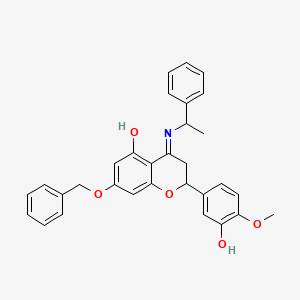
Mono(3-Methyl-2-pentyl) Phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono(3-Methyl-2-pentyl) Phthalate is a phthalate ester with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . It is primarily used in research settings, particularly in the field of proteomics . Phthalates are widely known for their use as plasticizers, which enhance the flexibility and durability of plastic products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mono(3-Methyl-2-pentyl) Phthalate typically involves the esterification of phthalic anhydride with 3-methyl-2-pentanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Mono(3-Methyl-2-pentyl) Phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and 3-methyl-2-pentanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 3-methyl-2-pentanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mono(3-Methyl-2-pentyl) Phthalate is used extensively in scientific research, particularly in the following areas:
Chemistry: As a model compound for studying esterification and hydrolysis reactions.
Biology: In studies related to the biodegradation of phthalates and their environmental impact.
Medicine: Research on the potential endocrine-disrupting effects of phthalates.
Industry: Used in the development of new plasticizers and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of Mono(3-Methyl-2-pentyl) Phthalate involves its interaction with various molecular targets. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism. It affects the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for neurodevelopmental processes . At the cellular level, it interacts with nuclear receptors in neural structures, potentially leading to neurological disorders .
Comparación Con Compuestos Similares
Mono(3-Methyl-2-pentyl) Phthalate can be compared with other phthalates such as:
- Di-n-butyl phthalate (DBP)
- Diethyl phthalate (DEP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisobutyl phthalate (DiBP)
Uniqueness
This compound is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for specific research applications, particularly in the study of esterification and hydrolysis reactions .
Propiedades
Fórmula molecular |
C14H18O4 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-(3-methylpentan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-4-9(2)10(3)18-14(17)12-8-6-5-7-11(12)13(15)16/h5-10H,4H2,1-3H3,(H,15,16) |
Clave InChI |
KUGCEWICPJYZGH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)OC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


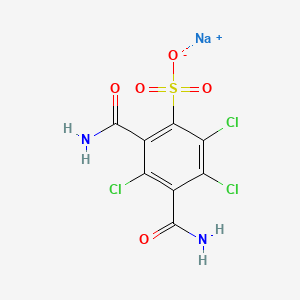
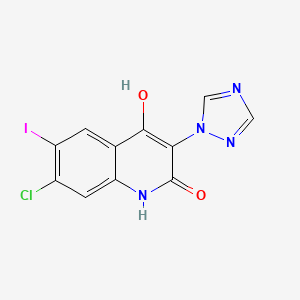
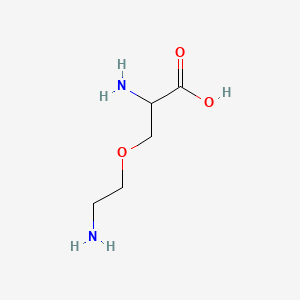
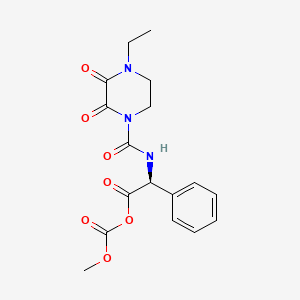
![2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13862459.png)
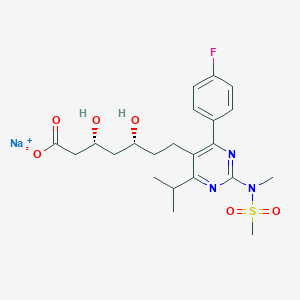
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
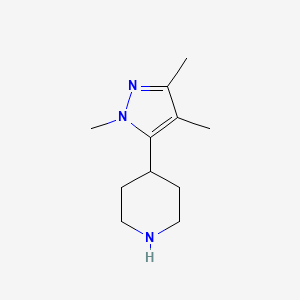
![[3,4,5-Trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13862482.png)
